molecular formula C14H11I2N3O4 B11555274 N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11555274
M. Wt: 539.06 g/mol
InChI Key: VNWGLBGLCSOFKH-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring, a hydrazone linkage, and a diiodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with hydrazinecarboxamide in the presence of a suitable solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with furan-2-carboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and influence various biochemical pathways. Additionally, the diiodophenyl group can interact with cellular receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide stands out due to its unique combination of a furan ring, hydrazone linkage, and diiodophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H11I2N3O4

Molecular Weight

539.06 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H11I2N3O4/c15-9-4-8(5-10(16)13(9)21)6-18-19-12(20)7-17-14(22)11-2-1-3-23-11/h1-6,21H,7H2,(H,17,22)(H,19,20)/b18-6+

InChI Key

VNWGLBGLCSOFKH-NGYBGAFCSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.